molecular formula C11H21FN2O2 B2418551 Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate CAS No. 2309463-60-1

Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate

Cat. No.: B2418551
CAS No.: 2309463-60-1
M. Wt: 232.299
InChI Key: IQSIKSXWWNGZSE-DKTWLAJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate is a chemical compound with the molecular formula C11H21FN2O2 It is a derivative of carbamate, featuring a tert-butyl group, an aminomethyl group, and a fluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate typically involves the protection of amines using tert-butyl carbamate. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The Boc group is stable towards most nucleophiles and bases, making it a versatile protecting group in organic synthesis.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like lithium diisopropylamide (LDA), triethylamine (NEt3), and pyridine (Py), as well as electrophiles such as acyl chlorides (RCOCl) and aldehydes (RCHO) . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate involves its interaction with molecular targets through its functional groups. The Boc group provides stability and protection during chemical reactions, while the aminomethyl and fluorocyclobutyl groups can participate in various biochemical interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate is unique due to its combination of a fluorocyclobutyl group and an aminomethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-7-11(12)4-8(5-11)6-13/h8H,4-7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSIKSXWWNGZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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